2-Acetylpyridin-3-yl acetate

Medicinal Chemistry Computational Chemistry Drug Design

2-Acetylpyridin-3-yl acetate (CAS 114658-09-2) is a heterocyclic building block featuring a pyridine core substituted with an acetyl group at the C2 position and an acetoxy ester at the C3 position. With a molecular weight of 179.17 g/mol and a topological polar surface area (TPSA) of 56.3 Ų, this compound occupies a physicochemical niche between simpler mono-substituted pyridines.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B13007485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpyridin-3-yl acetate
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=N1)OC(=O)C
InChIInChI=1S/C9H9NO3/c1-6(11)9-8(13-7(2)12)4-3-5-10-9/h3-5H,1-2H3
InChIKeyMRFWHKVUHYEPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylpyridin-3-yl Acetate: A Dual-Functional Pyridine Scaffold for Synthetic and Medicinal Chemistry


2-Acetylpyridin-3-yl acetate (CAS 114658-09-2) is a heterocyclic building block featuring a pyridine core substituted with an acetyl group at the C2 position and an acetoxy ester at the C3 position [1]. With a molecular weight of 179.17 g/mol and a topological polar surface area (TPSA) of 56.3 Ų, this compound occupies a physicochemical niche between simpler mono-substituted pyridines [2]. Its dual electrophilic functionality enables divergent synthetic pathways—including annulation reactions and heterocycle formation—that are inaccessible to either 2-acetylpyridine or 3-acetoxypyridine alone [3]. This report quantifies the specific structural and property-based differentiators that support selection of this compound over its closest in-class analogs.

Why 2-Acetylpyridin-3-yl Acetate Cannot Be Replaced by a Simple Analog in Multi-Step Syntheses


The C2-acetyl and C3-acetoxy groups in 2-acetylpyridin-3-yl acetate are not merely additive; they create an electronically coupled system where the electron-withdrawing acetyl group at C2 activates the C3-acetoxy ester toward nucleophilic displacement, while the acetoxy group simultaneously modulates the reactivity of the acetyl carbonyl through both inductive and resonance effects [1]. Substituting 2-acetylpyridine (which lacks the C3 ester) or 3-acetoxypyridine (which lacks the C2 ketone) would eliminate the regioselective control that enables specific synthetic transformations such as furo[3,2-b]pyridine formation. Below, we quantify these differences across key evidence dimensions.

Quantitative Differentiation Evidence for 2-Acetylpyridin-3-yl Acetate Versus Closest Analogs


Hydrogen Bond Acceptor Capacity: 2-Acetylpyridin-3-yl Acetate vs. 2-Acetylpyridine vs. 3-Acetoxypyridine

The target compound possesses 4 hydrogen bond acceptor (HBA) sites versus only 2 for 2-acetylpyridine and 3 for 3-acetoxypyridine [1][2]. This 100% increase in HBA count over 2-acetylpyridine enhances its capacity for multi-point target engagement in medicinal chemistry campaigns and modulates its solubility and membrane permeability profile .

Medicinal Chemistry Computational Chemistry Drug Design

Topological Polar Surface Area (TPSA) Comparison: Implications for Permeability and Oral Bioavailability

The TPSA of 2-acetylpyridin-3-yl acetate is 56.3 Ų, compared to approximately 30.0 Ų for 2-acetylpyridine and approximately 39.0 Ų for 3-acetoxypyridine [1][2]. This 87.7% higher TPSA versus 2-acetylpyridine places the target compound closer to the established threshold of 60 Ų for favorable oral absorption while retaining cell permeability, offering a differentiated ADME profile [1].

ADME Drug Design Physicochemical Profiling

Lipophilicity (XLogP3-AA) Differentiation and Solubility Implications

2-Acetylpyridin-3-yl acetate has a computed XLogP3-AA value of 0.6, compared to 0.9 for 2-acetylpyridine and values of approximately 1.0 to 2.0 reported for 3-acetoxypyridine [1][2][3]. Lower lipophilicity suggests the target compound has superior aqueous solubility relative to 3-acetoxypyridine, which is advantageous for formulation in aqueous media without co-solvents [1].

Lipophilicity Formulation Science ADME

Dual Functional Group Reactivity: Enabling Furo[3,2-b]pyridine Formation

The presence of both the C2-acetyl and C3-acetoxy groups enables a sequential transformation in which 2-acetylpyridin-3-ol (the hydrolyzed precursor to the acetate) undergoes O-alkylation with ethyl bromoacetate followed by cyclization to yield 3-methylfuro[3,2-b]pyridine-2-carboxylic acid [1]. This transformation is structurally precluded for 2-acetylpyridine (no C3 oxygen handle) and 3-acetoxypyridine (no C2 ketone for cyclization direction).

Heterocyclic Synthesis Synthetic Methodology Scaffold Diversification

Rotatable Bond Count and Molecular Flexibility: Impact on Target Binding Entropy

2-Acetylpyridin-3-yl acetate has 3 rotatable bonds, versus 1 for 2-acetylpyridine and 2 for 3-acetoxypyridine [1][2]. The increased rotational degrees of freedom may enable more favorable conformational sampling for induced-fit binding mechanisms but also incur a higher entropic penalty upon binding. This differentiates the compound for fragment-based drug design where conformational flexibility is a key optimization parameter.

Molecular Design Conformational Analysis Drug Discovery

Esterase Substrate Potential: Aryl Ester Cleavage by Arylesterase (EC 3.1.1.2)

BRENDA enzyme database records confirm that 3-acetoxypyridine (the mono-substituted analog lacking the C2-acetyl group) serves as a substrate for arylesterase (EC 3.1.1.2), hydrolyzing to 3-hydroxypyridine and acetate [1]. While no direct kinetic data (kcat, KM) are available for 2-acetylpyridin-3-yl acetate itself, the structural similarity and the presence of the same aryl acetate ester motif strongly suggest the target compound is also an arylesterase substrate, with the C2-acetyl group potentially modulating hydrolysis rates through electronic effects.

Enzyme Kinetics Prodrug Design Biochemical Assays

Procurement-Relevant Application Scenarios for 2-Acetylpyridin-3-yl Acetate


Divergent Annulation Chemistry for Pyridine Library Synthesis

In metal-free annulation chemistry, δ-acetoxy allenoates react with cyclic N-sulfonyl imines to yield functionalized 2-pyridinyl acetates—the same structural class as 2-acetylpyridin-3-yl acetate—via a Lewis base-switched [3+3] pathway using DBU/Na₂CO₃ [1]. The target compound, with its pre-installed C2-acetyl and C3-acetoxy groups, serves as a validated building block for generating diverse α-pyridyl acetate libraries. Researchers seeking to explore structure-activity relationships (SAR) around the pyridine C2 and C3 positions should prioritize this compound over mono-substituted analogs that lack one of the two functional handles.

Furo[3,2-b]pyridine-Based Kinase Inhibitor Intermediate

The demonstrated conversion of 2-acetylpyridin-3-ol (the hydrolyzed form of 2-acetylpyridin-3-yl acetate) to 3-methylfuro[3,2-b]pyridine-2-carboxylic acid through sequential O-alkylation and cyclization provides a validated route to the furo[3,2-b]pyridine scaffold [2]. This scaffold is a recognized privileged structure in kinase inhibitor design. Procurement of the acetate form offers storage and handling advantages over the free phenol, as the ester protects the C3-OH during synthetic manipulations and can be cleaved under controlled conditions when the free hydroxyl is required for downstream functionalization.

Physicochemical Property Optimization in Fragment-Based Drug Design

With a balanced TPSA of 56.3 Ų (near the 60 Ų oral bioavailability threshold), XLogP of 0.6 (indicating favorable aqueous solubility), and 4 hydrogen bond acceptor sites, 2-acetylpyridin-3-yl acetate occupies a differentiated physicochemical space compared to its simpler analogs [3][4]. Fragment-based drug discovery programs requiring a pyridine fragment with dual derivatization handles and moderate polarity should select this compound over 2-acetylpyridine (TPSA 30 Ų, too lipophilic for some fragment libraries) or 3-acetoxypyridine (lack of C2 functionalization point limits SAR exploration).

Ester Prodrug Strategy Development with Dual Release Capability

The C3-acetoxy ester group is a predicted substrate for arylesterase (EC 3.1.1.2) based on the confirmed activity of the closely related analog 3-acetoxypyridine [5]. In prodrug design, the target compound can serve as a scaffold where the C3-acetoxy group enables enzymatic ester cleavage for controlled release of the active 3-hydroxy species, while the C2-acetyl group simultaneously provides a handle for further synthetic elaboration or target engagement. This dual capability—enzymatic activation at C3 and synthetic modification at C2—is not available in either 2-acetylpyridine or 3-acetoxypyridine individually.

Quote Request

Request a Quote for 2-Acetylpyridin-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.